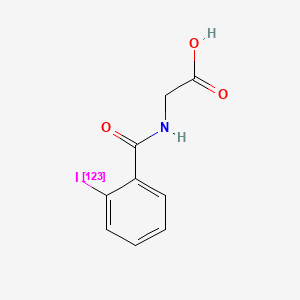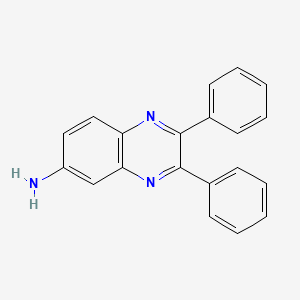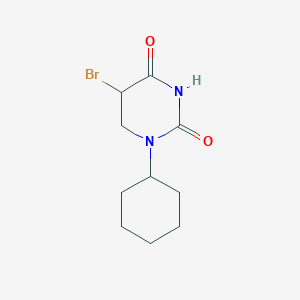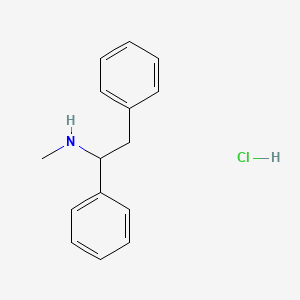
Phenethylamine, N-methyl-alpha-phenyl-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NIOSH/KR7151000 is a compound that has garnered attention due to its unique properties and potential applications in various fields. The compound is recognized for its role in occupational safety and health, as it is often referenced in the context of workplace exposure monitoring and analytical methods.
準備方法
The preparation of NIOSH/KR7151000 involves specific synthetic routes and reaction conditions. The compound can be synthesized through a series of chemical reactions that require precise control of temperature, pressure, and the use of specific reagents. Industrial production methods for NIOSH/KR7151000 typically involve large-scale chemical synthesis processes that ensure the compound is produced in sufficient quantities for its intended applications.
化学反応の分析
NIOSH/KR7151000 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and potassium chromate. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with sulfuric acid may produce a chromium-diphenylcarbazone complex, which can be analyzed using visible absorption spectrophotometry .
科学的研究の応用
NIOSH/KR7151000 has a wide range of scientific research applications. In chemistry, it is used as a reagent for analytical methods to monitor workplace exposure to hazardous substances. In biology and medicine, the compound is utilized in studies related to occupational health and safety, particularly in the development of protective equipment and engineering control technology. Industrial applications include its use in the evaluation of air quality and the development of methods for measuring early markers of adverse health effects and injuries .
作用機序
The mechanism of action of NIOSH/KR7151000 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby influencing various biochemical processes. For instance, it may inhibit the activation of certain proteins or enzymes, leading to changes in cellular functions and responses .
類似化合物との比較
NIOSH/KR7151000 can be compared with other similar compounds, such as volatile organic compounds (VOCs) and other hazardous chemicals listed in the NIOSH Manual of Analytical Methods. Similar compounds include various organic and inorganic substances that are monitored for their potential health risks in occupational settings. What sets NIOSH/KR7151000 apart is its specific application in occupational safety and health, as well as its unique chemical properties that make it suitable for use in analytical methods .
Conclusion
NIOSH/KR7151000 is a compound of significant importance in the fields of occupational safety, health, and scientific research. Its unique properties and wide range of applications make it a valuable tool for monitoring and evaluating workplace exposure to hazardous substances. Through its various chemical reactions and mechanisms of action, NIOSH/KR7151000 continues to contribute to advancements in occupational health and safety.
特性
CAS番号 |
7400-77-3 |
|---|---|
分子式 |
C15H18ClN |
分子量 |
247.76 g/mol |
IUPAC名 |
N-methyl-1,2-diphenylethanamine;hydrochloride |
InChI |
InChI=1S/C15H17N.ClH/c1-16-15(14-10-6-3-7-11-14)12-13-8-4-2-5-9-13;/h2-11,15-16H,12H2,1H3;1H |
InChIキー |
SQXZSACAVWZLES-UHFFFAOYSA-N |
正規SMILES |
CNC(CC1=CC=CC=C1)C2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


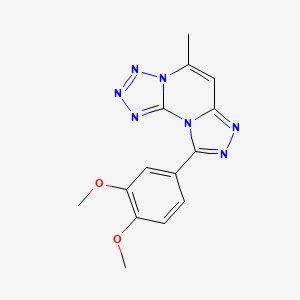
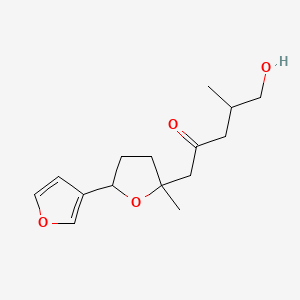
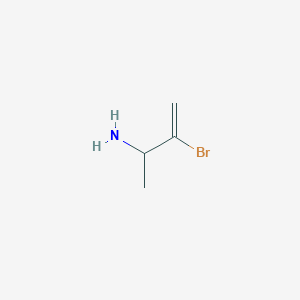
![Methyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12808567.png)

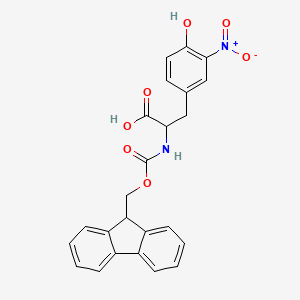
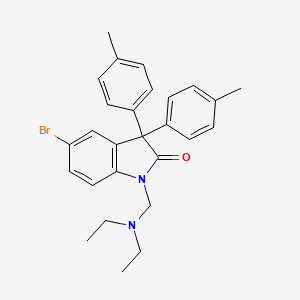
![N-(6-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-5-yl)hydroxylamine](/img/structure/B12808589.png)
